molecular formula C9H14N2O2 B2790106 3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one CAS No. 2138011-35-3

3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one

Cat. No.: B2790106
CAS No.: 2138011-35-3
M. Wt: 182.223
InChI Key: QVBHNLHBNMKDLZ-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its applications in drug discovery, organic synthesis, and catalysis. Its structure consists of a pyridin-2-one core with an amino group at the 3-position and a 1-methoxypropan-2-yl substituent at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-pyridone with 1-methoxypropan-2-yl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods often focus on minimizing waste and reducing production costs while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridin-2-one compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industry: The compound is utilized in catalysis and material science, where its unique properties enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(1-methoxypropan-2-yl)amino]pyridine-2-carboxylate: This compound has a similar structure but with an ethyl ester group instead of the pyridin-2-one core.

    6-(3-Methoxypropylamino)pyridin-2-one: Another similar compound with a different substituent at the 6-position.

Uniqueness

3-Amino-1-(1-methoxypropan-2-yl)pyridin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-amino-1-(1-methoxypropan-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(6-13-2)11-5-3-4-8(10)9(11)12/h3-5,7H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBHNLHBNMKDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C=CC=C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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